
2-Picoline, 3-isopropenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 3-isopropenyl- is an organic compound with the molecular formula C9H11N. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and an isopropenyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Picoline, 3-isopropenyl- can be synthesized through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method produces a mixture of 2- and 4-picolines . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to form 2-picoline .
Industrial Production Methods
Industrial production of 2-picoline, 3-isopropenyl- typically involves the use of catalytic processes. For example, the side-chain alkylation of 2-picoline with formaldehyde over alkali-modified zeolites has been studied, resulting in the formation of vinylpyridine and ethylpyridine . This process is conducted under vapor phase conditions at atmospheric pressure and a reaction temperature of 300°C.
Análisis De Reacciones Químicas
Types of Reactions
2-Picoline, 3-isopropenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can convert 2-picoline to picolinic acid.
Substitution: Treatment with butyllithium results in the deprotonation of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Butyllithium is used for deprotonation reactions.
Major Products
Aplicaciones Científicas De Investigación
2-Picoline, 3-isopropenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-picoline, 3-isopropenyl- involves its interaction with molecular targets and pathways. For example, its adsorption behavior on metal lattices, such as the Al (111)-lattice, has been studied using quantum chemical calculations. The nitrogen atom of the pyridine ring forms bonds with the metal surface, leading to chemical adsorption . This interaction is crucial for its role as a corrosion inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine (2-Picoline): A derivative of pyridine with a methyl group at the second position.
3-Methylpyridine (3-Picoline): A derivative of pyridine with a methyl group at the third position.
4-Methylpyridine (4-Picoline): A derivative of pyridine with a methyl group at the fourth position.
Uniqueness
2-Picoline, 3-isopropenyl- is unique due to the presence of both a methyl group and an isopropenyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other picoline derivatives. Its ability to undergo specific reactions, such as side-chain alkylation and oxidation, makes it valuable in various applications.
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-methyl-3-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |
Clave InChI |
SVLPIUNJNGFRNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


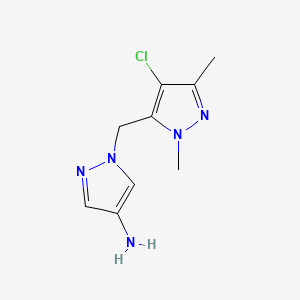
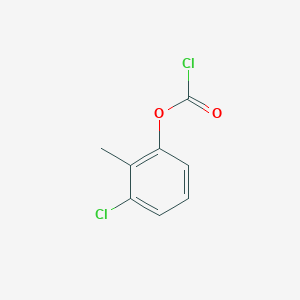

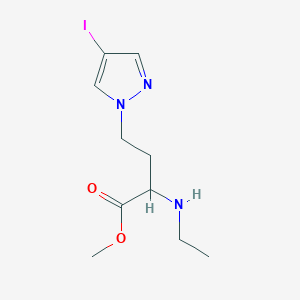
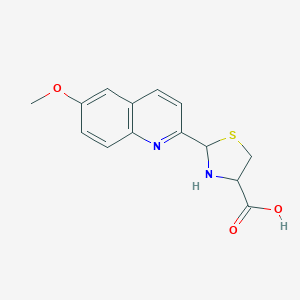
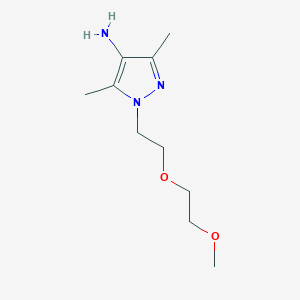
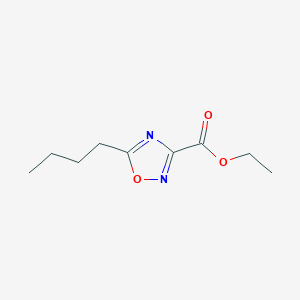

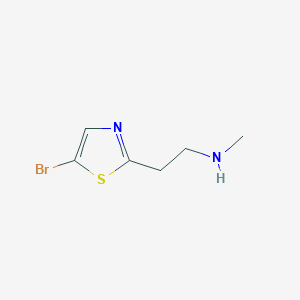
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)




